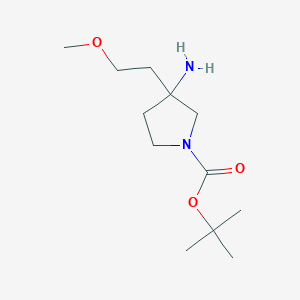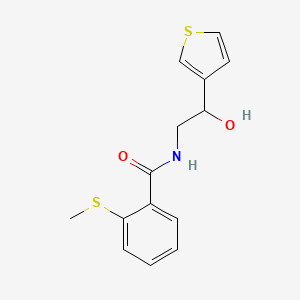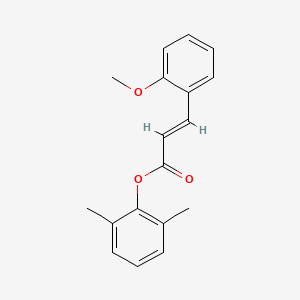![molecular formula C20H16FN3OS B2356374 2-[(4-fluorobenzyl)thio]-N-(2-furylmethyl)quinazolin-4-amine CAS No. 688354-97-4](/img/structure/B2356374.png)
2-[(4-fluorobenzyl)thio]-N-(2-furylmethyl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-fluorobenzyl)thio]-N-(2-furylmethyl)quinazolin-4-amine is a quinazoline derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its ability to selectively inhibit certain protein kinases, making it a promising candidate for the development of targeted therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
Tuberculosis Drug Discovery
The 2,4-diaminoquinazoline class, closely related to 2-[(4-fluorobenzyl)thio]-N-(2-furylmethyl)quinazolin-4-amine, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. Research in this area focused on the synthesis and evaluation of this class for its potential as a lead candidate in tuberculosis drug discovery. Key structural elements influencing the compound's potency were identified, leading to the development of compounds demonstrating bactericidal activity against both replicating and non-replicating M. tuberculosis (Odingo et al., 2014).
Anti-Inflammatory Activity
Research has been conducted on fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives, which are structurally similar to this compound. These derivatives have shown potential in inhibitory effects on LPS-induced NO secretion, suggesting anti-inflammatory properties (Sun et al., 2019).
Vascular Endothelial Growth Factor Signaling Inhibition
Compounds like ZD6474, a close analogue, have shown potency in inhibiting vascular endothelial growth factor signaling, angiogenesis, and tumor growth. This suggests the potential application of similar quinazoline derivatives in cancer treatment, especially in targeting angiogenesis and tumor growth (Wedge et al., 2002).
Amine Vapor Detection
A fluorescent sensor based on a quinazoline derivative demonstrated the ability to detect amine vapors, highlighting an application in environmental and health monitoring. This sensor showed high sensitivity specifically for amine vapors among various volatile organic compounds, underscoring its utility in detecting harmful substances in the atmosphere (Gao et al., 2016).
Antifolate Thymidylate Synthase Inhibition
Research into quinazoline antifolate inhibitors, closely related to the compound , has explored their role as inhibitors of thymidylate synthase. These compounds have shown potential in inhibiting cell growth, particularly in cancer cells, indicating their applicability in cancer therapy (Marsham et al., 1991).
pH Responsive Anticancer Micro-Medicine
A quinoline-structured anticancer prodrug, demonstrating pH-sensitive drug release, was synthesized. This research implies that similar quinazoline derivatives could be effective in chemotherapy, especially for targeting specific cancer cells in varying pH environments (Tian et al., 2018).
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c21-15-9-7-14(8-10-15)13-26-20-23-18-6-2-1-5-17(18)19(24-20)22-12-16-4-3-11-25-16/h1-11H,12-13H2,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOJSEPFISSTRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)F)NCC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
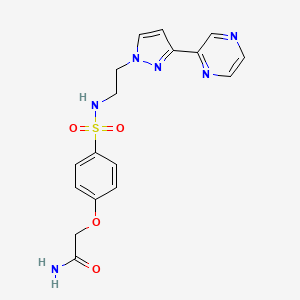
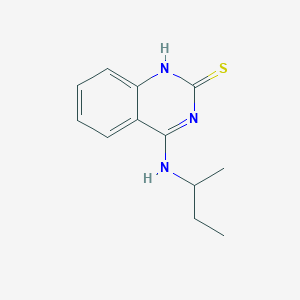
![2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2356294.png)

![5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(2-methoxyethyl)isoquinolin-1-one](/img/structure/B2356299.png)
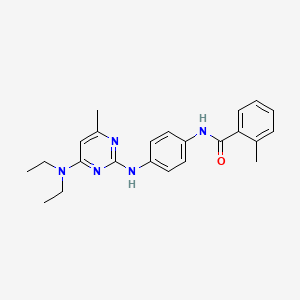
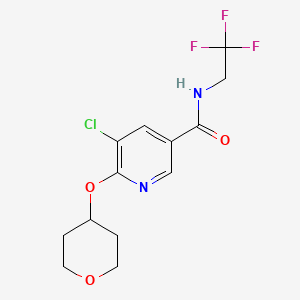
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido](/img/structure/B2356304.png)

